molecular formula C18H28N2O2 B1474359 Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate CAS No. 172477-99-5

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate

Cat. No. B1474359
CAS RN: 172477-99-5
M. Wt: 304.4 g/mol
InChI Key: UDCUFWXNFAVXPZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.41 . The compound is a solid under normal conditions .


Molecular Structure Analysis

The InChI code for Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3, (H,18,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.


Physical And Chemical Properties Analysis

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl carbamate derivatives have been synthesized and structurally characterized, showcasing the importance of hydrogen bonds in forming three-dimensional architectures. This is evident in the study of two carbamate derivatives, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, which highlight the role of hydrogen bonds in molecular assembly and crystal packing (Das et al., 2016).

Asymmetric Synthesis

Tert-butyl carbamates are also involved in asymmetric synthesis processes. For instance, the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via an asymmetric Mannich reaction indicates their utility in creating chiral compounds, which are significant in pharmaceutical and chemical research (Yang et al., 2009).

Metalation and Alkylation Studies

Research on α-alkyl-α-aminosilanes shows that tert-butyl carbamate derivatives can undergo metalation and alkylation between silicon and nitrogen. This process is crucial for preparing α-functionalized α-amino silanes, demonstrating the compound's versatility in organic synthesis (Sieburth et al., 1996).

Role in Diels-Alder Reactions

Tert-butyl carbamates play a role in Diels-Alder reactions. A study on the preparation of tert-butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1-Carboxylate through Diels-Alder reaction showcases the compound's utility in constructing complex molecular architectures (Padwa et al., 2003).

Application in Biological Compound Synthesis

Tert-butyl carbamates are instrumental in synthesizing biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in synthesizing omisertinib (AZD9291), highlighting its role in pharmaceutical development (Zhao et al., 2017).

Isomorphous Crystal Structures

Studies on isomorphous crystal structures of tert-butyl carbamates, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal their potential in understanding molecular interactions and crystallography (Baillargeon et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(1-benzylpiperidin-3-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCUFWXNFAVXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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